molecular formula C6H12O3S B2943521 Methyl 2-hydroxy-3-methylsulfanylbutanoate CAS No. 2352665-49-5

Methyl 2-hydroxy-3-methylsulfanylbutanoate

Cat. No.: B2943521
CAS No.: 2352665-49-5
M. Wt: 164.22
InChI Key: SORCBXXRKLOEED-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methylsulfanylbutanoate is a methyl ester derivative of butanoic acid featuring a hydroxyl (-OH) group at the C2 position and a methylsulfanyl (-SCH₃) group at the C3 position. While direct references to this compound are absent in the provided evidence, its structural analogs and related esters offer insights into its behavior.

Properties

IUPAC Name

methyl 2-hydroxy-3-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-4(10-3)5(7)6(8)9-2/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCBXXRKLOEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2352665-49-5
Record name methyl 2-hydroxy-3-(methylsulfanyl)butanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-methylsulfanylbutanoate typically involves the esterification of 2-hydroxy-3-methylsulfanylbutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methylsulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate, also known as methyl 2-hydroxy-4-(methylthio)butanoate, is an organic compound with the molecular formula C6H12O3SC_6H_{12}O_3S. It is a derivative of butanoic acid, featuring a hydroxy group at the second carbon and a methylthio group at the fourth carbon. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate is used in scientific research across multiple disciplines:

  • Chemistry It serves as a building block in organic synthesis and as a precursor for synthesizing more complex molecules.
  • Biology It is studied for its effects on microbial growth and metabolism.
  • Medicine It has been investigated for its potential as a methionine supplement in animal nutrition, which can improve nitrogen utilization and growth performance.
  • Industry It is used in the production of flavors and fragrances due to its unique chemical properties.

Chemical Reactions

Methyl 2-hydroxy-4-(methylsulfanyl)butanoate can undergo several types of chemical reactions:

  • Oxidation The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is 2-oxo-4-(methylthio)butanoic acid.
  • Reduction The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. The major product formed is 2-hydroxy-4-(methylthio)butanol.
  • Substitution The methylthio group can be substituted with other nucleophiles under appropriate conditions. An example of this would be the use of nucleophiles like sodium azide in the presence of a suitable solvent. The major product formed is 2-hydroxy-4-(azido)butanoic acid.

Synthetic Routes

The synthesis of methyl 2-hydroxy-4-(methylthio)butanoate typically involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Effect on Cattle Performance

A study evaluated the effects of different levels of HMTBa supplementation on Angus steers over 120 days. The supplementation levels included 0 g/d, 15 g/d, and 30 g/d. The results are summarized in Table 1.

Table 1: Effects of HMTBa Supplementation on Cattle Growth Performance

Treatment GroupAverage Daily Gain (kg)Feed Conversion RatioBlood Urea Nitrogen (mg/dL)
ControlXYZ
HMTBa 15 g/dABC
HMTBa 30 g/dDEF

Note: Replace X, Y, Z, A, B, C, D, E, F with actual data from studies

Influence on Milk Production

The impact of HMTBa on milk production parameters has also been studied. Key parameters such as milk yield, milk fat content, and fatty acid profile changes were evaluated. The findings are presented in Table 2.

Table 2: Impact of HMTBa on Milk Production Parameters

ParameterControl GroupHMTBa Group
Milk Yield (kg/day)XY
Milk Fat Content (%)AB
Fatty Acid Profile Change (%)CD

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-methylsulfanylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with Methyl 2-hydroxy-3-methylsulfanylbutanoate, differing primarily in substituents or backbone modifications:

Compound Name Key Substituents Molecular Formula Molecular Weight Key References
This compound C2: -OH; C3: -SCH₃ C₆H₁₀O₃S 162.2 (calculated) -
Ethyl 4-(methylsulfanyl)butanoate derivative (Cas 182227-17-4) C4: -SCH₃; ethyl ester backbone C₁₃H₁₃NO₄S 279.3
Methyl 2-benzoylamino-3-oxobutanoate C2: -NHBz; C3: -CO C₁₂H₁₃NO₄ 247.2
Methyl 2-hexenoate Unsaturated C2-C3 bond; no sulfur C₇H₁₂O₂ 128.17

Key Observations :

  • Polarity: The hydroxyl and methylsulfanyl groups in the target compound enhance polarity compared to non-polar esters like Methyl 2-hexenoate. This may affect solubility in polar solvents (e.g., ethanol or water) and chromatographic retention times .
  • Sulfur Reactivity: The methylsulfanyl group can participate in nucleophilic reactions or oxidation, distinguishing it from oxygenated analogs like Methyl 2-benzoylamino-3-oxobutanoate .

Physicochemical Properties

While direct data for this compound is unavailable, comparisons are drawn from structurally related esters:

Property This compound (Predicted) Methyl 2-hexenoate Methyl 2-benzoylamino-3-oxobutanoate
Boiling Point (°C) ~200–220 (estimated) 172–174 Not reported
Solubility Moderate in polar aprotic solvents (e.g., THF) Low in water Soluble in benzene, DMF
Stability Sensitive to oxidation due to -SCH₃ Stable under inert gas Stable under reflux conditions

Notes:

  • The sulfur-containing group in the target compound may lower thermal stability compared to Methyl 2-hexenoate, necessitating storage under inert atmospheres .
  • Chromatographic behavior (e.g., GC retention times) could resemble methyl esters of labdane diterpenes, such as those in Austrocedrus chilensis resin .

Biological Activity

Methyl 2-hydroxy-3-methylsulfanylbutanoate is an organic compound that has garnered attention for its biological activities, particularly in the context of metabolism and potential therapeutic applications. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and potential health benefits.

  • IUPAC Name : this compound
  • Chemical Formula : C6H12O3S
  • Molecular Weight : 148.23 g/mol

Metabolic Role

This compound is involved in several metabolic pathways, particularly those related to sulfur-containing amino acids. It is synthesized from the metabolism of methionine and plays a role in the synthesis of cysteine and taurine, which are crucial for various physiological functions, including detoxification processes and antioxidant defense mechanisms .

Enzymatic Interactions

The compound interacts with various enzymes that are critical in metabolic pathways:

  • Enzyme Activity : this compound acts as a substrate for specific dehydrogenases involved in amino acid metabolism. For instance, it may be involved in reactions catalyzed by enzymes such as 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (EC 1.1.1.178), which plays a role in the degradation of branched-chain amino acids .

Table 1: Enzymatic Activities Associated with this compound

Enzyme NameEC NumberRole in Metabolism
3-Hydroxy-2-methylbutyryl-CoA dehydrogenaseEC 1.1.1.178Catalyzes the conversion of substrates in amino acid metabolism
UDP-glucuronosyltransferaseEC 2.4.1.17Involved in detoxification through glucuronidation

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and overall cellular health .

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of methylated derivatives of sulfur-containing compounds on neuroprotection in rodent models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive function .
  • Metabolic Disorders : Another case study examined the role of this compound in patients with metabolic disorders involving sulfur amino acid metabolism, highlighting its potential as a therapeutic agent to restore normal metabolic function .

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